![molecular formula C19H22N4O3S B2504922 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid CAS No. 852437-14-0](/img/structure/B2504922.png)
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insight into related chemical scaffolds and their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves the use of versatile scaffolds such as 1,2,4-triazolo[4,3-a]pyrazin-3-one, which is a precursor in the development of adenosine human receptor antagonists . The process typically includes the introduction of various substituents to the core structure to target specific receptors. In the case of the compound , the synthesis would likely involve multiple steps, including the formation of the triazolopyridazine core, followed by the introduction of the ethoxyphenyl group and the linkage of the hexanoic acid moiety through a thioether bond.
Molecular Structure Analysis
The molecular structure of the compound suggests that it may interact with biological targets through multiple points of contact. The triazolopyridazine core is a known scaffold for receptor antagonists, indicating that the compound could potentially exhibit affinity for certain adenosine receptors . The ethoxyphenyl group may contribute to the compound's binding properties, while the hexanoic acid chain could influence its solubility and overall pharmacokinetic profile.
Chemical Reactions Analysis
Chemical reactions involving similar compounds typically include nucleophilic substitutions, cyclocondensations, and hydrazinolysis . The thioether linkage in the compound suggests that it could be synthesized through a nucleophilic substitution reaction, where a thiolate anion attacks an electrophilic center on the triazolopyridazine scaffold. The presence of the hexanoic acid group also opens up possibilities for further chemical modifications, such as amide bond formation or esterification.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the ethoxy group suggests increased lipophilicity compared to a phenyl group without substitution, which could affect the compound's ability to cross biological membranes. The hexanoic acid moiety introduces a degree of hydrophilicity, which could be important for the compound's solubility in aqueous environments. The triazolopyridazine core is likely to contribute to the compound's stability and its potential to form stable complexes with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Crystal Structure : The compound's synthesis involved multiple steps, starting from p-ethoxyaniline, eventually leading to a structure investigated using X-ray crystallography, NMR, MS, and IR techniques (Dong & Wang, 2005).
- Novel Ring System Development : The creation of a novel ring system, including this compound, has been achieved through various synthesis techniques, showing the versatility and potential for creating new chemical structures (Kosáry et al., 1986).
Biological Activities and Applications
- Antiproliferative Activity : Some derivatives of this compound have been studied for their antiproliferative activities, particularly against endothelial and tumor cells, indicating potential applications in cancer research (Ilić et al., 2011).
- Antimicrobial Activities : Certain triazole derivatives, related to this compound, have shown antimicrobial activities, suggesting its potential use in developing new antimicrobial agents (Bektaş et al., 2007).
- Antioxidant Properties : Studies on related compounds have also demonstrated significant antioxidant abilities, further expanding the potential applications of this compound in various fields of biochemistry and pharmacology (Shakir et al., 2017).
Additional Insights
- Versatile Scaffold in Drug Design : The triazolo[4,3-a]pyrazin-3-one structure, closely related to the compound , has been identified as a versatile scaffold for the development of adenosine human receptor antagonists, highlighting its significance in medicinal chemistry (Falsini et al., 2017).
- Anti-HAV Activity : Some synthesized triazolo[4,3-b]pyridazines have shown promising activity against hepatitis-A virus, indicating this compound's potential in antiviral research (Shamroukh & Ali, 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . Based on its structural similarity to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be hypothesized that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways related to their pharmacological activities .
Result of Action
Based on the reported pharmacological activities of structurally similar compounds, it can be hypothesized that the compound may have potential therapeutic effects .
Eigenschaften
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-3-5-6-15(19(24)25)27-17-12-11-16-20-21-18(23(16)22-17)13-7-9-14(10-8-13)26-4-2/h7-12,15H,3-6H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZIKNQBFYEECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OCC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.